Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate
Description
Properties
Molecular Formula |
C13H21NO5 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H21NO5/c1-5-18-10(16)13(7-6-9(15)8-13)14-11(17)19-12(2,3)4/h5-8H2,1-4H3,(H,14,17) |
InChI Key |
BUWIARJERIXJTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The compound is generally prepared by:
- Starting from a cyclopentanone or cyclopentanecarboxylic acid derivative.
- Introducing an amino group at the 1-position of the cyclopentane ring.
- Protecting the amino group with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
- Esterifying the carboxylic acid to an ethyl ester.
- Oxidizing or functionalizing the 3-position to introduce the keto group.
The Boc protection is crucial as it stabilizes the amino group during subsequent synthetic steps and allows selective deprotection under acidic conditions.
Typical Preparation Procedure
A representative preparation involves the following steps:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. Amination | Introduction of amino group on cyclopentanone or derivative | Reaction of cyclopentanone with an amine source (e.g., ammonium salts or protected amines) |
| 2. Boc Protection | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane) | Amino group is protected as Boc-carbamate |
| 3. Esterification | Ethanol, acid catalyst (e.g., sulfuric acid or DCC coupling) | Carboxylic acid converted to ethyl ester |
| 4. Oxidation | Mild oxidants (e.g., PCC, Dess–Martin periodinane) | Introduction of keto group at 3-position |
This sequence ensures selective functionalization with high purity and yield.
Literature-Reported Synthetic Example
While direct literature on this exact compound is limited, related synthetic routes for Boc-protected amino keto cyclopentanecarboxylates have been described in recent research and patents.
For example, a patent (US10836708B2) describes processes involving Boc-protected amino cyclopentane derivatives, emphasizing the use of potassium carbonate as a base and organic solvents under controlled temperatures to achieve selective functionalization.
Another source outlines the Boc protection of amino groups in cyclopentane derivatives using di-tert-butyl dicarbonate in methanol or dichloromethane, followed by purification through silica gel chromatography.
Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 0°C to room temperature | Boc protection often performed at low temperature to avoid side reactions |
| Solvent | Dichloromethane, methanol | Choice affects reaction rate and purity |
| Base | Triethylamine, potassium carbonate | Neutralizes acid byproducts |
| Reaction Time | 2–24 hours | Dependent on scale and reagent quality |
| Purification | Silica gel chromatography, recrystallization | Ensures removal of unreacted starting materials and byproducts |
Analytical Data Supporting Preparation
The purity and identity of ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate are confirmed by:
- Nuclear Magnetic Resonance (NMR) : Characteristic signals for Boc tert-butyl group (~1.4 ppm, singlet), ethyl ester protons (~1.2 ppm triplet and ~4.1 ppm quartet), and keto methylene protons.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 271.31 corresponding to molecular weight.
- Infrared Spectroscopy (IR) : Strong carbonyl stretches at ~1700 cm⁻¹ for ester and ketone groups; NH stretch for Boc-protected amine.
- High-Performance Liquid Chromatography (HPLC) : Purity typically ≥97% as reported by chemical suppliers.
Summary Table of Key Specifications
Research Discoveries and Notes
- The Boc group is stable under neutral and basic conditions but can be selectively removed under acidic conditions, enabling further synthetic manipulation.
- The keto group at the 3-position can be introduced via oxidation of the corresponding alcohol or direct functionalization of cyclopentanone derivatives.
- The ethyl ester facilitates solubility and reactivity in organic solvents, making the compound a versatile intermediate.
- Recent asymmetric synthesis methods involving Boc-protected amino cyclopentane derivatives have been reported, highlighting the compound’s utility in chiral synthesis.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and Boc-protected amine groups undergo selective hydrolysis under controlled conditions:
-
Mechanism : Acid-catalyzed ester hydrolysis proceeds via nucleophilic acyl substitution, while Boc deprotection involves carbamate cleavage by strong acids like TFA .
Reduction of the Ketone Group
The 3-oxo group is susceptible to reduction, yielding hydroxyl or methylene derivatives:
Nucleophilic Additions
The β-keto ester participates in enantioselective organocatalytic reactions:
Asymmetric Nitro-Mannich Reaction
-
Conditions : Takemoto’s catalyst (20 mol%), CH₃NO₂, toluene, −40°C → rt .
-
Product : 3-(Nitromethyl)isoindolinone derivatives.
α-Disulfuration
-
Product : α-Thio-β-keto ester derivatives.
Cyclization Reactions
The compound serves as a precursor for heterocycle synthesis:
-
Mechanism : Base-induced cyclization forms a six-membered transition state, facilitated by hydrogen bonding with the organocatalyst .
Functional Group Interconversion
The Boc group enables further derivatization:
Comparative Reactivity Table
Key Research Findings
-
Enantioselective Applications : The compound’s β-keto ester motif is critical in asymmetric organocatalysis, achieving >95% ee in isoindolinone synthesis .
-
Stability : The Boc group remains intact under mild reduction (NaBH₄, 0°C) but cleaves efficiently with TFA .
-
Synthetic Utility : Serves as a bifunctional building block in drug discovery, notably for protease inhibitors and kinase modulators .
Scientific Research Applications
Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate is a chemical compound with the molecular formula and a molecular weight of 271.31 g/mol. It is also identified by the CAS number 2708278-44-6. The compound is characterized by a tert-butoxycarbonyl group attached to an amino group, along with a cyclopentanecarboxylate moiety.
Scientific Research Applications
- Medicinal Chemistry and Organic Synthesis The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features. These features make it valuable as a building block in the synthesis of more complex molecules, such as pharmaceuticals.
- Interaction Studies Interaction studies are essential for understanding how this compound behaves in biological systems and when used as a reagent in organic synthesis. Key areas of interest include reactivity with biological targets and other chemical species. Such studies are essential for predicting the compound's behavior in pharmaceutical contexts.
- Applications Potential applications of this compound include: pharmaceuticals, materials science, and chemical research.
Mechanism of Action
The mechanism of action of Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is exploited in multi-step organic synthesis to protect and deprotect amine functionalities as needed .
Comparison with Similar Compounds
Ethyl 1-(Boc-amino)-3-cyclopentenecarboxylate
Key Differences :
- Backbone : Cyclopentene (unsaturated) vs. cyclopentane (saturated with 3-oxo).
- Reactivity: The double bond in cyclopentene allows for Diels-Alder or hydrogenation reactions, while the 3-oxo group in the title compound enables keto-enol tautomerism or reductive amination .
Thiophene-Based Boc-Protected Esters (e.g., Ethyl 5-[(3R)-4-(tert-butoxycarbonylamino)-3-hydroxybutyl]thiophene-2-carboxylate)
Key Differences :
- Core Structure : Thiophene ring vs. cyclopentane.
- Electronic Properties : Thiophene’s aromaticity confers stability and π-π stacking capabilities, contrasting with the aliphatic, electron-deficient 3-oxo-cyclopentane.
- Biological Relevance : Thiophene derivatives are prevalent in kinase inhibitors (e.g., anticancer agents), while the title compound is primarily a synthetic intermediate for β-turn peptides .
Comparative Data Table
Commercial and Industrial Relevance
- Availability: this compound is less commercially prevalent than its cyclopentenecarboxylate counterpart, which has six listed suppliers .
- Regulatory Status: Thiophene-based Boc-protected esters are subject to stricter customs tariffs due to their pharmacological relevance, as noted in Schedule 99 .
Biological Activity
Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate (CAS Number: 2708278-44-6) is a synthetic compound with significant potential in pharmaceutical applications. Its molecular formula is , and it has a molecular weight of 271.31 g/mol. The compound features a cyclopentanecarboxylic acid structure, which is modified by the introduction of a tert-butoxycarbonyl (Boc) amino group and an oxo functional group, enhancing its biological activity.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigating various cyclopentanecarboxylic acid derivatives found that certain modifications could enhance antibacterial efficacy against Gram-positive bacteria. This compound may exhibit similar properties due to its structural analogies.
- Anti-inflammatory Properties : In vitro studies on related compounds have shown promising results in reducing pro-inflammatory cytokine levels, suggesting that this compound could potentially modulate immune responses.
- Antitumor Potential : Preliminary research into structurally similar compounds has indicated possible antitumor activities, particularly through mechanisms involving apoptosis induction in cancer cells.
Comparative Data Table
| Property | This compound | Related Compounds |
|---|---|---|
| Molecular Formula | Varies | |
| Molecular Weight | 271.31 g/mol | Varies |
| CAS Number | 2708278-44-6 | Varies |
| Antimicrobial Activity | Potential (under investigation) | Confirmed in some |
| Anti-inflammatory Activity | Potential (under investigation) | Confirmed in some |
| Antitumor Activity | Potential (under investigation) | Confirmed in some |
Safety and Handling
As with many chemical compounds, safety data sheets (SDS) should be consulted for this compound to understand its handling requirements and potential hazards. The compound is categorized under general laboratory safety protocols, which include using appropriate personal protective equipment (PPE) during handling.
Q & A
Q. What are the optimal synthetic routes for Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate?
- Methodological Answer : The compound is typically synthesized via cyclization or protection strategies. A common approach involves introducing the tert-butoxycarbonyl (Boc) group to a cyclopentane precursor using Boc anhydride [(Boc)₂O] under basic conditions (e.g., DMAP or triethylamine). For example, ethyl 3-oxocyclopentanecarboxylate derivatives can undergo Boc protection at the amino group, followed by purification via column chromatography. Ring-closing reactions or Michael additions may also be employed to construct the cyclopentane scaffold .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : The tert-butyl group of the Boc moiety appears as a singlet at δ ~1.4 ppm. The ester ethyl group shows a quartet at δ ~4.1–4.2 ppm (CH₂) and a triplet at δ ~1.2–1.3 ppm (CH₃). The ketone (3-oxo) group influences neighboring proton shifts, typically observed as deshielded signals in the δ 2.0–3.0 ppm range.
- ¹³C NMR : The ester carbonyl resonates at δ ~170 ppm, while the Boc carbonyl appears at δ ~155 ppm. The ketone carbon is detected at δ ~210 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ for C₁₃H₂₁NO₅, expected m/z 272.1498) .
Q. What solvents and storage conditions are recommended for stabilizing this compound?
- Methodological Answer : Store in anhydrous, inert environments (e.g., under argon) at 2–8°C to prevent hydrolysis of the ester or Boc group. Aprotic solvents like ethyl acetate, dichloromethane (DCM), or tetrahydrofuran (THF) are ideal for dissolution. Avoid prolonged exposure to acids, as the Boc group is acid-labile .
Advanced Research Questions
Q. How can competing reactions during Boc protection be minimized in synthetic workflows?
- Methodological Answer :
- Condition Optimization : Use mild bases (e.g., NaHCO₃) instead of strong bases to avoid ester saponification. Maintain a reaction temperature of 0–25°C.
- Catalysts : Add catalytic DMAP (4-dimethylaminopyridine) to enhance Boc-anhydride reactivity.
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or LC-MS to detect side products like deprotected amines or ester hydrolysis byproducts .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations. For example, HMBC can confirm the ketone’s connectivity to the cyclopentane ring.
- X-ray Crystallography : Single-crystal X-ray analysis provides unambiguous confirmation of stereochemistry and bond angles, critical for resolving ambiguous NOE effects in NMR .
Q. How does the 3-oxo group influence reactivity in downstream transformations?
- Methodological Answer : The ketone enables diverse functionalization:
- Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, yielding Ethyl 1-(tert-butoxycarbonylamino)-3-hydroxycyclopentanecarboxylate.
- Nucleophilic Additions : Grignard reagents or enolates can form C-C bonds at the α-position.
- Condensation Reactions : React with hydrazines or hydroxylamines to generate heterocycles (e.g., pyrazolines) .
Q. What challenges arise in analyzing stereochemistry of cyclopentane derivatives, and how are they addressed?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H).
- Computational Modeling : Density Functional Theory (DFT) predicts optimized geometries and compares calculated NMR shifts with experimental data.
- Dynamic NMR : Detects ring-flipping or conformational changes in the cyclopentane scaffold that may obscure stereochemical analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
